Bridgehead Hydroxy/Methyl Transposition: iso-Hajos-Parrish vs. Classic Hajos-Parrish Ketone
The target compound bears the hydroxy group at C-7a and the methyl group at C-3a, the opposite configuration to the classic Hajos-Parrish ketone (3a-hydroxy-7a-methyl). This transposed arrangement—termed the iso-Hajos-Parrish scaffold—affords a 1,3-relationship between the angular methyl and the ketone functionality, in contrast to the 1,2-relationship in Hajos-Parrish [1]. This structural difference is functionally significant: Snyder et al. showed that an iso-Hajos-Parrish ketone enabled a total synthesis in 10 steps from commercial materials, whereas the identical natural product required 18 steps via the classic Hajos-Parrish ketone (16 steps from HPK itself), primarily because the conventional route required multiple operations to transpose the ketone group .
| Evidence Dimension | Total synthesis step count for sarcandrolide A |
|---|---|
| Target Compound Data | 10 steps from commercial materials (via iso-Hajos-Parrish ketone scaffold) |
| Comparator Or Baseline | 18 steps total (16 steps from Hajos-Parrish ketone itself) |
| Quantified Difference | 8 fewer total steps (~44% reduction); 6 fewer steps from ketone intermediate (~38% reduction) |
| Conditions | Comparative total synthesis study; Angew. Chem. Int. Ed. 2015 |
Why This Matters
A reduction of 6–8 synthetic steps directly translates to lower material cost, higher overall yield, and reduced development time for complex natural product synthesis programs.
- [1] Eagan, J. M.; Hori, M.; Wu, J.; Kanyiva, K. S.; Snyder, S. A. Synthesis and Applications of Hajos-Parrish Ketone Isomers. Angew. Chem. Int. Ed. 2015, 54 (27), 7842–7846. View Source
